3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[44]nonane-1,6-dione is a spirocyclic compound characterized by its unique structural motif, which includes a spiro[44]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of di[aryl(hetaryl)methyl] malonic acids. One common method includes the use of P2O5-promoted cyclization, which facilitates the formation of the spirocyclic core . The reaction conditions are optimized to achieve high yields and selectivity, often involving the use of specific solvents and temperature control.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-effectiveness, yield, and purity to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an amide derivative, while substitution with an alcohol would yield an ester derivative.
Scientific Research Applications
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent. Its unique structure may interact with biological targets in a way that modulates neurological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s spirocyclic structure can impart unique physical properties to materials, making it useful in the design of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is not fully elucidated, but it is believed to involve interactions with specific molecular targets in the nervous system. The bromoacetyl group may facilitate binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Uniqueness
3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific substitution pattern and the presence of the bromoacetyl group. This makes it distinct from other spirocyclic compounds, which may lack this functional group and therefore exhibit different chemical and biological properties .
Properties
CAS No. |
774225-11-5 |
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Molecular Formula |
C11H13BrO5 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C11H13BrO5/c1-6-3-11(8(14)16-6)5-10(2,7(13)4-12)17-9(11)15/h6H,3-5H2,1-2H3 |
InChI Key |
VYZYYJFXENIVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(OC2=O)(C)C(=O)CBr)C(=O)O1 |
Origin of Product |
United States |
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